2-Methylpentadecane is an alkane with the chemical formula and a molecular weight of approximately 226.4412 g/mol. It is categorized as a branched-chain hydrocarbon, specifically a methyl-substituted derivative of pentadecane. This compound is identified by its IUPAC name, 2-methylpentadecane, and has the CAS Registry Number 1560-93-6. It is found in various natural sources, including species such as Capsicum annuum and Plantago ovata .
As an alkane, 2-methylpentadecane primarily undergoes combustion reactions, producing carbon dioxide and water when burned in the presence of oxygen. Additionally, it can participate in reactions typical of alkanes, such as halogenation under ultraviolet light, where it reacts with halogens to form haloalkanes. The hydrogenation of alkenes can also produce 2-methylpentadecane through the addition of hydrogen to unsaturated hydrocarbons .
2-Methylpentadecane can be synthesized through several methods:
These synthetic routes highlight the compound's versatility in organic chemistry .
2-Methylpentadecane has several applications:
These applications leverage its chemical stability and unique structural characteristics .
Several compounds share structural similarities with 2-methylpentadecane. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Pentadecane | Linear alkane without branching | |
3-Methylpentadecane | Methyl group at the third carbon | |
2-Methylhexadecane | Methyl group at the second carbon of hexadecane | |
Heptadecane | One additional carbon compared to pentadecane |
The uniqueness of 2-methylpentadecane lies in its specific branching at the second carbon position, which influences its physical properties and potential applications compared to its linear and other branched counterparts .
The microbial degradation of 2-methylpentadecane follows pathways that differ substantially from those of linear alkanes due to the presence of the methyl branch at the second carbon position [7] [19]. Unlike linear alkanes that undergo straightforward terminal oxidation followed by beta-oxidation, branched alkanes like 2-methylpentadecane require more complex metabolic processes to overcome the steric hindrance imposed by the methyl substitution [9] [20].
The primary degradation pathway for 2-methylpentadecane involves biterminal oxidation, where both terminal methyl groups undergo initial oxidation to form the corresponding dicarboxylic acid [7] [11]. This process requires the coordinated action of multiple enzyme systems, including alkane monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases [22]. The resulting dicarboxylic acid intermediate then enters a modified beta-oxidation pathway that can accommodate the methyl branch at the second carbon position [7].
Research on similar branched alkanes has identified specific metabolic intermediates that accumulate during the degradation process [7] [11]. For 2-methylundecane, a structurally related compound, metabolites include 2-methylundecanoate, 10-methylundecanoate, 8-methylnonanoate, 2-methylundecandioate, 2-methylnonandioate, and 2-methylheptandioate [7]. These intermediates demonstrate the stepwise removal of two-carbon units through beta-oxidation while preserving the methyl branch structure [7].
Studies on pristane (2,6,10,14-tetramethylpentadecane) degradation by Brevibacterium erythrogenes have shown that branched alkanes undergo a distinct dicarboxylic acid pathway rather than the conventional monocarboxylic acid pathway used for linear alkanes [7]. The accumulated metabolites in pristane cultures include pristanic acid, various trimethyltridecanoic acids, and a series of dicarboxylic acids with decreasing chain lengths [7]. This pattern suggests that 2-methylpentadecane would follow a similar degradation sequence, producing methylated fatty acids and their corresponding dicarboxylic derivatives [7] [11].
The enzymatic mechanisms involved in 2-methylpentadecane degradation include specialized cytochrome P450 systems that can accommodate branched substrates [19]. Alcanivorax borkumensis, a marine hydrocarbon-degrading bacterium, expresses different cytochrome P450 enzymes when growing on branched versus linear alkanes [19]. For branched alkanes, the organism upregulates alternative alcohol oxidases and alcohol dehydrogenases that can process the sterically hindered intermediates [19].
The biodegradation efficiency of 2-methylpentadecane is significantly influenced by multiple environmental parameters that affect microbial activity and substrate bioavailability [13] [14]. Temperature represents one of the most critical factors, with optimal degradation rates occurring between 30-40°C in terrestrial environments and 20-30°C in marine systems [14] [39]. The temperature dependency follows the Arrhenius equation with an activation energy of approximately 65.4 kilojoules per mole, meaning that biodegradation half-times approximately double when temperature decreases from 20°C to 12°C [39] [40].
Environmental Factors Affecting 2-Methylpentadecane Biodegradation:
Environmental Factor | Optimal Range for Biodegradation | Effect on Degradation Rate | Citation |
---|---|---|---|
Temperature | 30-40°C | Rate decreases with declining temperature; biodegradation half-times double when temperature drops from 20°C to 12°C | [39] [40] |
pH | 5-8 (neutral to slightly alkaline) | Maximum degradation at pH 7.5-8.3; degradation significantly reduced at pH 5.0 | [13] [14] [41] [43] |
Oxygen availability | 10-40% for aerobic degradation | Aerobic conditions favor faster degradation; anaerobic conditions reduce efficiency | [13] [41] |
Water content/moisture | 30-90% water saturation | Optimal degradation at 30-90% saturation; both drought and flooding inhibit activity | [13] [14] |
Salinity | Low to moderate salinity levels | High salinity reduces degradation rates and microbial diversity | [12] [14] |
Nutrient availability (C:N:P ratio) | 100:20:1 (C:N:P) | Balanced nutrients essential; nitrogen and phosphorus limitation reduces degradation | [13] |
pH conditions significantly affect the biodegradation of branched alkanes, with optimal degradation occurring in neutral to slightly alkaline conditions (pH 7.5-8.3) [13] [14] [41]. Studies have demonstrated that microbial mineralization of alkanes is substantially reduced at acidic pH values, with minimal activity observed at pH 5.0 [41]. The pH effect is attributed to its influence on enzyme activity, cell membrane transport processes, and the overall metabolic balance of hydrocarbon-degrading microorganisms [14].
Oxygen availability represents another crucial factor, as aerobic degradation pathways are generally more efficient than anaerobic processes for branched alkanes [13] [41]. Aerobic microorganisms demonstrate superior capability for hydrocarbon degradation compared to anaerobic communities in sediments of identical pH [41]. However, under strictly anaerobic conditions, alternative pathways such as fumarate addition can facilitate the degradation of branched alkanes, though at significantly reduced rates [21] [36].
Water content and moisture availability directly impact microbial growth and substrate transport [13] [14]. Optimal biodegradation occurs at 30-90% water saturation, with both excessive dryness and waterlogging inhibiting microbial activity [14]. Salinity effects are particularly relevant in marine environments, where high salt concentrations can reduce degradation rates and alter microbial community composition [12] [14].
Nutrient availability, particularly the carbon-to-nitrogen-to-phosphorus ratio, plays a critical role in maintaining optimal microbial degradation activity [13]. The recommended ratio of 100:20:1 (C:N:P) ensures adequate nutrient balance for sustained hydrocarbon degradation [13]. Nitrogen and phosphorus limitations can significantly reduce degradation efficiency, as these nutrients are essential for microbial biomass synthesis and enzyme production [13].
Comparative studies have consistently demonstrated that branched alkanes, including 2-methylpentadecane, exhibit significantly reduced biodegradation rates compared to their linear counterparts [19] [20] [22]. The biodegradation hierarchy follows the general pattern: normal alkanes > branched alkanes > low molecular weight aromatics > cycloalkanes [20]. This hierarchy reflects the increasing difficulty that microorganisms face in processing structurally complex hydrocarbons [20].
Comparative Degradation Characteristics of Different Alkane Types:
Alkane Type | Relative Degradation Rate | Degradation Pathway | Key Characteristics | Citation |
---|---|---|---|---|
Linear n-alkanes (C12-C18) | Fast | Terminal oxidation → β-oxidation | Standard pathway; complete mineralization | [19] [20] [22] |
Branched alkanes (general) | Slow to moderate | Biterminal oxidation → dicarboxylic acid pathway | Structural hindrance from methyl branches | [7] [9] [19] [20] |
Pristane (2,6,10,14-tetramethylpentadecane) | Very slow | Dicarboxylic acid pathway | Multiple branching points; highly persistent | [7] [11] [19] [20] |
2-Methylundecane | Slow | Dicarboxylic acid pathway | Single branch; intermediate persistence | [7] |
Short-chain alkanes (C10-C14) | Fast | Terminal oxidation → β-oxidation | High bioavailability; readily degraded | [39] [42] |
Long-chain alkanes (C28-C32) | Slow (especially at low temperature) | Terminal oxidation (reduced efficiency) | Low bioavailability; crystallization at low temperatures | [42] |
Research using Alcanivorax borkumensis has revealed distinct proteomic responses when the organism grows on linear versus branched alkanes [19]. During growth on linear tetradecane, the bacterium expressed a complete terminal oxidation pathway including AlkB monooxygenase and AlmA, two cytochrome P450 enzymes, alcohol dehydrogenase, and aldehyde dehydrogenase [19]. In contrast, when growing on pristane, an alternative degradation pathway was activated featuring different cytochrome P450 enzymes, alcohol oxidase, and modified alcohol dehydrogenases [19].
The structural hindrance imposed by methyl branching affects both substrate uptake and enzymatic processing [20]. The alkyl branches either physically impede hydrocarbon transport across cellular membranes or create steric conflicts with the active sites of beta-oxidation enzymes [20]. This results in the accumulation of partially oxidized intermediates and the requirement for specialized enzymatic systems to process branched substrates [7] [19].
Studies on multiply branched alkanes such as squalane (2,6,10,15,19,23-hexamethyltetracosane) have demonstrated that increasing numbers of methyl branches progressively reduce biodegradation efficiency [11]. The degradation pathway involves the sequential removal of propionyl coenzyme A and acetyl coenzyme A molecules through beta-oxidation, followed by the conversion of beta-methyl groups to carbonyl oxygen atoms to facilitate further degradation [11].
Temperature effects are more pronounced for branched alkanes compared to linear alkanes [42]. Psychrotrophic Rhodococcus species show preferential degradation of shorter-chain linear alkanes over longer-chain branched alkanes at low temperatures [42]. The mineralization of branched alkanes is reduced to a greater extent than linear alkanes as temperature decreases, particularly due to decreased bioavailability caused by crystallization and reduced solubility [42].
The environmental persistence of 2-methylpentadecane varies significantly across different environmental compartments, with branched alkanes generally exhibiting greater persistence than linear alkanes due to their structural complexity and reduced biodegradation rates [17] [25]. In contaminated soils under aerobic conditions, branched alkanes typically demonstrate half-lives ranging from 60-180 days, classifying them as moderately persistent according to regulatory frameworks [25] [26].
Environmental Persistence of Branched Alkanes in Different Compartments:
Environmental Compartment | Typical Half-life Range | Persistence Classification | Key Limiting Factors | Citation |
---|---|---|---|---|
Contaminated soil (aerobic) | 60-180 days | Moderately persistent | Temperature, pH, nutrient availability | [25] [26] [29] |
Contaminated soil (anaerobic) | 180-365 days | Persistent | Oxygen limitation, reduced microbial activity | [25] [26] |
Marine sediment | >180 days | Highly persistent | Low temperature, high salinity, limited oxygen | [25] [26] |
Freshwater sediment | 120-180 days | Moderately to highly persistent | Temperature, sediment composition | [25] [26] |
Aquatic systems (surface) | 40-60 days | Moderately persistent | Temperature, bioavailability | [25] [26] |
Petroleum reservoir (high temperature) | 50-200 days | Variable (temperature dependent) | High temperature adaptation, substrate availability | [36] |
In contaminated soils, the persistence of 2-methylpentadecane is influenced by multiple interconnected factors including soil type, organic matter content, and microbial community composition [17] [29]. Petroleum-contaminated soils exhibit reduced self-purification capacity, which diminishes the activity of indigenous microorganisms involved in natural attenuation processes [17]. The presence of branched hydrocarbons can impoverish microbial diversity and reduce enzymatic activities such as urease and dehydrogenase [17].
Aquatic ecosystems present distinct challenges for the biodegradation of 2-methylpentadecane [16] [18]. In marine environments, the compound's low water solubility (0.106 micrograms per liter at 23°C) limits bioavailability and reduces contact between the substrate and degrading microorganisms [32]. Deep ocean conditions with high hydrostatic pressure can actually stimulate alkane mineralization in specialized piezotolerant bacteria, though this effect varies with pressure levels and microbial adaptation [16].
The bioavailability of 2-methylpentadecane in aged contaminated soils becomes increasingly limited over time due to sorption to soil organic matter and sequestration in hydrophobic zones [17]. This aging process reduces desorption rates and limits microbial access to the compound, effectively increasing its environmental persistence [17]. The high octanol-water partition coefficient (LogP = 9.070) of 2-methylpentadecane indicates strong hydrophobic character and high affinity for organic phases [32].
Sediment environments, particularly marine sediments, represent the most persistent compartment for 2-methylpentadecane [25] [26]. The combination of low temperatures, limited oxygen availability, high salinity, and reduced microbial activity results in half-lives exceeding 180 days, classifying the compound as highly persistent in these environments [25] [26]. Freshwater sediments generally show intermediate persistence due to more favorable temperature and salinity conditions [25] [26].
Remediation efforts for 2-methylpentadecane-contaminated sites have employed various approaches including biostimulation, bioaugmentation, and chemical oxidation [29] [30] [31]. Petroleum hydrocarbon-contaminated soil treatment facilities utilize biodegradation through soil manipulation, aeration, moisture control, pH adjustment, temperature management, and nutrient addition [29]. Slurry sequencing batch reactors have demonstrated effectiveness for ex-situ treatment, achieving removal rates of 13-28% for similar branched alkanes over three-day periods [30].
Irritant